molecular formula C6H5Cl2NO B1590545 3,5-Dichloro-2-hydroxy-4-methylpyridine CAS No. 58236-72-9

3,5-Dichloro-2-hydroxy-4-methylpyridine

Cat. No. B1590545
CAS RN: 58236-72-9
M. Wt: 178.01 g/mol
InChI Key: JAPMAUWJQXMIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-hydroxy-4-methylpyridine is a chemical compound with the molecular formula C6H5Cl2NO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 3,5-Dichloro-2-hydroxy-4-methylpyridine is 178.02 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere at room temperature . The boiling point is not specified .

Scientific Research Applications

Synthesis and Structural Analysis

  • Conformational Stability and Vibrational Studies : Research by Balachandran et al. (2012) investigated the conformational stability and vibrational spectral studies of 2-hydroxy-4-methyl-3-nitropyridine, a compound structurally similar to 3,5-Dichloro-2-hydroxy-4-methylpyridine. The study applied density functional theory for vibrational analyses, which could be relevant for understanding the physical and chemical properties of 3,5-Dichloro-2-hydroxy-4-methylpyridine (Balachandran, Lakshmi, & Janaki, 2012).

  • Synthesis of Related Compounds : Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, highlighting the methods for preparing compounds with gastric-acid inhibiting activity. This illustrates the pharmaceutical relevance and synthetic pathways that might be applicable to 3,5-Dichloro-2-hydroxy-4-methylpyridine (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).

Potential Applications in Medicinal Chemistry

  • Metal Complexes in Medicinal Chemistry : Thompson, Barta, and Orvig (2006) explored the medicinal applications of metal complexes with hydroxypyridinone ligands, which are closely related to 3,5-Dichloro-2-hydroxy-4-methylpyridine. These compounds have been investigated for their roles in iron chelation therapy, highlighting a potential area of application for similar pyridine derivatives (Thompson, Barta, & Orvig, 2006).

  • Tyrosinase Inhibition by Pyridinones : Research by Hider and Lerch (1989) on the inhibition of tyrosinase by 3-hydroxypyridine-4-ones, which share a functional group with 3,5-Dichloro-2-hydroxy-4-methylpyridine, indicates the biochemical importance of pyridinones. These findings suggest the potential of related compounds in addressing conditions involving metal ion dysregulation (Hider & Lerch, 1989).

Safety And Hazards

The compound is labeled with a warning signal word. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3,5-dichloro-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPMAUWJQXMIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483318
Record name 3,5-DICHLORO-2-HYDROXY-4-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-hydroxy-4-methylpyridine

CAS RN

58236-72-9
Record name 3,5-DICHLORO-2-HYDROXY-4-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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